Methyl 3-hydroxy-5-methoxy-2-methylbenzoate
Overview
Description
“Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” belongs to the class of organic compounds known as m-hydroxybenzoic acid esters. These are benzoic acid esters where the benzene ring is meta-substituted with a hydroxy group . It is found in Lethariella canariensis .
Synthesis Analysis
The synthesis of “Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” involves methoxylation, a process in organic chemistry where a methoxy group is introduced into a molecule .Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” is represented by the InChI code1S/C10H12O4/c1-6-8(10(12)14-3)4-7(13-2)5-9(6)11/h4-5,11H,1-3H3
. The molecular weight is 182.18 . Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” is a solid at room temperature . It has a molecular weight of 182.18 . The compound is sealed in dry and stored at 2-8°C .Scientific Research Applications
Isolation and Characterization from Marine Fungi
Methyl 3-hydroxy-5-methoxy-2-methylbenzoate, along with other derivatives, has been isolated from marine endophytic fungi, such as Nigrospora sp. These compounds have shown potential in exhibiting moderate antitumor and antimicrobial activity, highlighting their relevance in pharmaceutical research and potential therapeutic applications (Xia et al., 2011).
Synthesis and Structural Reassignments
This compound has also been the subject of synthesis and structural studies. For example, Howarth and Harris (1968) focused on the synthesis of related compounds, which contributes to the understanding of its structural characteristics and potential modifications (Howarth & Harris, 1968).
Antifungal and Antimicrobial Properties
Another significant aspect of research includes its derivatives displaying notable antifungal and antimicrobial activities. For instance, Yang et al. (2011) identified new phthalide derivatives with significant antifungal activities against plant pathogens, derived from the liquid culture of Pestalotiopsis photiniae (Yang et al., 2011).
Photodynamic Therapy Applications
Furthermore, compounds structurally related to methyl 3-hydroxy-5-methoxy-2-methylbenzoate have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. For example, Pişkin et al. (2020) synthesized new zinc phthalocyanines with high singlet oxygen quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Biological Action and Metabolite Studies
The biological action of substances related to methyl 3-hydroxy-5-methoxy-2-methylbenzoate has been studied, such as the investigation of metabolites resulting from the administration of related compounds in various organisms (Wilkinson, 1959).
Safety and Hazards
properties
IUPAC Name |
methyl 3-hydroxy-5-methoxy-2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-8(10(12)14-3)4-7(13-2)5-9(6)11/h4-5,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXRKMUTXVRPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-methoxy-2-methylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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